1-(2-Piperidin-4-ylethyl)azepane
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Overview
Description
1-(2-Piperidin-4-ylethyl)azepane is a chemical compound with the molecular formula C13H26N2 It is a heterocyclic amine, featuring both piperidine and azepane rings
Preparation Methods
The synthesis of 1-(2-Piperidin-4-ylethyl)azepane typically involves the reaction of piperidine derivatives with azepane precursors under controlled conditions . One common synthetic route includes the alkylation of piperidine with an appropriate azepane derivative, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Piperidin-4-ylethyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(2-Piperidin-4-ylethyl)azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Piperidin-4-ylethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
1-(2-Piperidin-4-ylethyl)azepane can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a single piperidine ring, used widely in organic synthesis and drug development.
Azepane: A seven-membered nitrogen-containing ring, serving as a precursor for various chemical reactions.
Piperazine: Another heterocyclic amine with two nitrogen atoms, known for its use in pharmaceuticals and as an anthelmintic agent.
The uniqueness of this compound lies in its combined piperidine and azepane rings, offering distinct chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJUPXPSGLFKEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406500 |
Source
|
Record name | 1-(2-piperidin-4-ylethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-05-2 |
Source
|
Record name | 1-(2-piperidin-4-ylethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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